9-Methyl-6-(trifluoromethyl)purin-2-amine
Description
9-Methyl-6-(trifluoromethyl)purin-2-amine is a derivative of the purine family, which is a vital class of heterocyclic aromatic organic compounds. Purines, including their derivatives, are widely studied for their biological activities and potential therapeutic applications. Although the provided papers do not directly discuss 9-Methyl-6-(trifluoromethyl)purin-2-amine, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related purine compounds.
Synthesis Analysis
The synthesis of purine derivatives often involves the modification of the purine core structure to introduce various substituents that can enhance biological activity or alter physical and chemical properties. For instance, the synthesis of glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine involves condensation reactions, hydride reductions, and alkylations . Similarly, acyclic nucleosides were synthesized by reacting tris(trimethylsilyl)guanine with chloromethyl ethers, followed by deprotection . The synthesis of N-Methoxy-9-methyl-9H-purin-6-amines was achieved through N-methylation and chlorine displacement . These methods could potentially be adapted for the synthesis of 9-Methyl-6-(trifluoromethyl)purin-2-amine.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their biological activity. Tautomerism, which is the ability of a chemical compound to exist in two or more interconvertible forms, plays a significant role in the molecular structure of purines. For example, N-Methoxy-9-methyl-9H-purin-6-amines exhibit variations in amino/imino tautomer ratios, which were identified using NMR methods . The tautomeric equilibria of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines were calculated using Density Functional Theory, and solid-state structures were obtained from X-ray diffraction techniques .
Chemical Reactions Analysis
The reactivity of purine derivatives towards various chemical reactions is influenced by the substituents present on the purine core. For instance, the reactivity towards alkylation was studied in N-Methoxy-9-methyl-9H-purin-6-amines, where the presence of electronegative substituents at C-2 affected the reaction outcome . The synthesis of 1,2,9-trisubstituted purin-6(9H)-ones catalyzed by heteropolyacids is another example of a chemical reaction involving purine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. The papers provided do not directly discuss the properties of 9-Methyl-6-(trifluoromethyl)purin-2-amine, but they do provide insights into the properties of similar compounds. For example, the antiviral activity of purine acyclic nucleosides was assessed, and their inhibitory activity against herpes simplex virus was reported . The inhibitory activity of 9H-purin-6-amine derivatives against aldose reductase was also evaluated, with some derivatives showing potent and selective inhibition .
Scientific Research Applications
Synthetic Methodologies and Tautomerism
Studies on N-methoxy-9-methyl-9H-purin-6-amines, structurally related to 9-Methyl-6-(trifluoromethyl)purin-2-amine, highlight the synthetic pathways and tautomerism inherent in purine derivatives. These compounds, synthesized via N-methylation and displacement reactions, exhibit significant variations in amino/imino tautomer ratios, which are critical for understanding their chemical behavior and potential applications in drug design. The ability to manipulate tautomer ratios through substituent modification provides valuable insights into the reactivity and biological activity of purine analogs (Roggen & Gundersen, 2008).
Antimicrobial and Anticancer Applications
Further research into 2-substituted N-methoxy-9-methyl-9H-purin-6-amines reveals their potential in antimicrobial and anticancer therapies. The modification of the purine ring structure, particularly through the introduction of specific substituents, has shown promise in enhancing antimycobacterial, antiprotozoal, and anticancer activities. These modifications lead to compounds with potential application in treating infectious diseases and various cancers, demonstrating the versatility of purine derivatives in medicinal chemistry (Roggen et al., 2011).
Nucleotide Analogue Synthesis
The synthesis of acyclic nucleotide analogs derived from N3-substituted isoguanine, related to the chemical structure of 9-Methyl-6-(trifluoromethyl)purin-2-amine, demonstrates the application of purine derivatives in developing nucleotide analogs. These compounds, designed to mimic the structure of natural nucleotides, have potential applications in antiviral and anticancer therapies, further underscoring the importance of purine analogs in drug development (Alexander et al., 2000).
Anti-Influenza Activity
The development of novel purine conjugates with heterocycles, including those structurally related to 9-Methyl-6-(trifluoromethyl)purin-2-amine, for anti-influenza activity, highlights the potential of purine derivatives as antiviral agents. These studies contribute to the ongoing search for effective treatments against influenza viruses, showcasing the broad therapeutic applications of purine analogs (Krasnov et al., 2021).
properties
IUPAC Name |
9-methyl-6-(trifluoromethyl)purin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N5/c1-15-2-12-3-4(7(8,9)10)13-6(11)14-5(3)15/h2H,1H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPNHMMJISXCBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290157 | |
Record name | 9-methyl-6-(trifluoromethyl)purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10290157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-6-(trifluoromethyl)purin-2-amine | |
CAS RN |
1744-14-5 | |
Record name | 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1744-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 67092 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001744145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC67092 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-methyl-6-(trifluoromethyl)purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10290157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-methyl-6-(trifluoromethyl)-9H-purin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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